Amfenac

Descripción

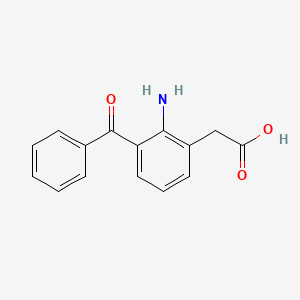

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-amino-3-benzoylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYCMDCMZDHQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt) | |

| Record name | Amfenac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90199533 | |

| Record name | Amfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51579-82-9 | |

| Record name | Amfenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51579-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfenac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amfenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 51579-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28O5C1J38A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-3-benzoylphenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-3-benzoylphenylacetic acid, commonly known as amfenac, and its derivatives. These compounds are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been the subject of extensive research due to their potent anti-inflammatory, analgesic, and antipyretic properties. This document details the core synthetic methodologies, provides specific experimental protocols, and presents quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Core Synthetic Strategies

The principal synthetic route to 2-amino-3-benzoylphenylacetic acid and its analogs involves a multi-step process commencing with a Friedel-Crafts acylation, followed by the introduction of the acetic acid moiety. A common and effective approach starts from substituted 2-aminobenzophenones.

A widely recognized synthesis was reported by Walsh et al. in 1984, which forms the basis for many subsequent preparations of analogous compounds.[1] The general synthetic pathway can be outlined as follows:

Caption: General synthetic scheme for 2-amino-3-benzoylphenylacetic acid derivatives.

An alternative and scalable approach involves the synthesis starting from indoline, which can be particularly advantageous for large-scale production.[2]

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of 2-amino-3-benzoylphenylacetic acid and its derivatives.

Protocol 1: Synthesis of 2-Amino-3-benzoylphenylacetic Acid (this compound)

This protocol is adapted from the seminal work in the field and provides a reliable method for the laboratory-scale synthesis of the parent compound.

Step 1: N-Chloroacetylation of 2-Aminobenzophenone

-

A solution of 2-aminobenzophenone in a suitable solvent (e.g., benzene or toluene) is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine or aqueous sodium bicarbonate) at a reduced temperature (0-5 °C).

-

The reaction mixture is stirred for a specified period, typically 1-2 hours, while allowing it to warm to room temperature.

-

The resulting precipitate, 2-(chloroacetamido)benzophenone, is collected by filtration, washed with water, and dried.

Step 2: Formation of the Phenylacetamide Intermediate

-

The 2-(chloroacetamido)benzophenone is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

A cyanide source, typically sodium or potassium cyanide, is added, and the mixture is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water to precipitate the product, 2-(2-acetamido-3-benzoylphenyl)acetonitrile.

-

The crude product is filtered, washed, and can be purified by recrystallization.

Step 3: Hydrolysis to 2-Amino-3-benzoylphenylacetic Acid

-

The intermediate from the previous step is subjected to acidic or basic hydrolysis to convert the nitrile and the acetamide groups to a carboxylic acid and a primary amine, respectively.

-

For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is often used, and the reaction is heated at reflux.

-

After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the final product.

-

The crude 2-amino-3-benzoylphenylacetic acid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system like ethanol-water.

Protocol 2: Synthesis of Substituted Derivatives

The synthesis of derivatives with substituents on either the benzoyl ring or the phenylacetic acid core generally follows the same pathway as the parent compound, starting from the appropriately substituted 2-aminobenzophenone.

Example: Synthesis of 2-Amino-3-(4-chlorobenzoyl)phenylacetic Acid

The synthesis would proceed as described in Protocol 1, with the starting material being 2-amino-4'-chlorobenzophenone. The reaction conditions for each step are generally similar, although minor adjustments in reaction times and purification procedures may be necessary depending on the nature of the substituent.

Data Presentation

The following tables summarize key quantitative data for 2-amino-3-benzoylphenylacetic acid and a selection of its derivatives, highlighting their physical properties and biological activities.

Table 1: Physicochemical Properties of 2-Amino-3-benzoylphenylacetic Acid Derivatives

| Compound | R¹ | R² | Molecular Formula | Melting Point (°C) |

| This compound | H | H | C₁₅H₁₃NO₃ | 176-178 |

| Derivative 1 | 5-Cl | H | C₁₅H₁₂ClNO₃ | 205-207 |

| Derivative 2 | H | 4'-Cl | C₁₅H₁₂ClNO₃ | 198-200 |

| Derivative 3 | H | 4'-F | C₁₅H₁₂FNO₃ | 185-187 |

| Derivative 4 | H | 4'-CH₃ | C₁₆H₁₅NO₃ | 165-167 |

Data compiled from Walsh et al., 1984.[1]

Table 2: In Vitro and In Vivo Biological Activity of 2-Amino-3-benzoylphenylacetic Acid Derivatives

| Compound | Carrageenan Edema ED₅₀ (mg/kg) | Adjuvant Arthritis ED₅₀ (mg/kg) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| This compound | 1.1 | 0.25 | 0.25 | 0.15[3] |

| Derivative 1 | 0.9 | 0.15 | - | - |

| Derivative 2 | 0.5 | 0.1 | - | - |

| Derivative 3 | 1.5 | 0.3 | - | - |

| Derivative 4 | 2.5 | 0.6 | - | - |

| Indomethacin | 3.0 | 0.3 | - | - |

Data compiled from Walsh et al., 1984, unless otherwise cited.[1]

Mandatory Visualization

The primary mechanism of action for 2-amino-3-benzoylphenylacetic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

References

Amfenac Structural Analogues: A Technical Guide to Bioactivity and Pharmacological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogues of amfenac, a non-steroidal anti-inflammatory drug (NSAID), with a focus on their synthesis, bioactivity, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Introduction: this compound and its Significance

This compound is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. The inhibition of COX-1 and COX-2 isoforms blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. The chemical scaffold of this compound has served as a versatile template for the development of a diverse range of structural analogues with modified pharmacokinetic and pharmacodynamic profiles. This guide explores the structure-activity relationships (SAR) of these analogues and the methodologies employed to characterize their biological effects.

Bioactivity of this compound Structural Analogues

The bioactivity of this compound analogues is primarily assessed through their inhibitory effects on COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of their potency. Selectivity for COX-2 over COX-1 is often a desirable characteristic to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1. This section presents a summary of the reported bioactivities of various classes of this compound analogues.

Quantitative Bioactivity Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative this compound analogues.

| Compound Class | Analogue/Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | - | 1.2 | 0.08 | 15 |

| Hydrazide-Hydrazones | 4-Fluorobenzaldehyde | 1.8 | 0.12 | 15 |

| 4-Chlorobenzaldehyde | 1.5 | 0.10 | 15 | |

| 4-Nitrobenzaldehyde | 2.1 | 0.09 | 23.3 | |

| Amides | N-Methylamide | >100 | 5.2 | >19.2 |

| N-Ethylamide | >100 | 4.8 | >20.8 | |

| N-Propylamide | >100 | 3.5 | >28.6 | |

| Esters | Methyl ester | 5.5 | 0.45 | 12.2 |

| Ethyl ester | 6.2 | 0.51 | 12.1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogues.

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 isoforms.

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Colorimetric or fluorescent probe for prostaglandin detection

-

Microplate reader

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the assay buffer.

-

Compound Incubation: A series of dilutions of the test compounds are prepared and pre-incubated with the respective COX enzymes in a 96-well plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to each well.

-

Reaction Termination: After a specified incubation time (e.g., 10 minutes), the reaction is terminated by the addition of a stopping solution (e.g., a strong acid).

-

Detection: The amount of prostaglandin produced is quantified using a colorimetric or fluorescent method. The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the anti-inflammatory effect of a test compound in an acute inflammation model in rodents.

Animals: Male or female Wistar rats or Swiss albino mice.

Materials:

-

Test compound

-

Carrageenan solution (1% w/v in saline)

-

Vehicle (e.g., saline, carboxymethyl cellulose solution)

-

Pletysmometer (for measuring paw volume)

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control and treatment groups.

-

Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and its analogues are mediated through the inhibition of the prostaglandin synthesis pathway. The following diagrams illustrate this pathway and a typical workflow for the screening and evaluation of novel anti-inflammatory compounds.

Caption: Prostaglandin Synthesis Pathway and Site of Action for this compound Analogues.

Caption: A typical workflow for the screening and evaluation of novel anti-inflammatory compounds.

Early Preclinical Insights into the Anti-Inflammatory Profile of Amfenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational preclinical data on the anti-inflammatory properties of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). This compound, the active metabolite of the prodrug nepafenac, exerts its effects through the inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This document provides a consolidated overview of its mechanism of action, quantitative efficacy data from in vitro and in vivo models, and detailed experimental methodologies to support further research and development.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound's primary mechanism of anti-inflammatory action is the inhibition of both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][3][4] By blocking COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules. Preclinical data indicate that this compound exhibits a potent inhibitory effect on both COX isoforms, with a slightly higher affinity for COX-2.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the key quantitative data from early preclinical studies on this compound, providing a clear comparison of its inhibitory activity and in vivo efficacy.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound

| Enzyme | IC50 Value | Source |

| COX-1 | 0.25 µM (250 nM) | |

| COX-2 | 0.15 µM (150 nM) |

Table 2: In Vivo Anti-Inflammatory Activity of this compound in a Rabbit Model of Endotoxin-Induced Uveitis

| Parameter | This compound (0.1% solution) | Nepafenac (0.1% suspension) | Ketorolac (0.4%) | Diclofenac (0.1%) | Source |

| Inhibition of FITC-dextran accumulation | 97.4% | 96.3% | Not Reported | Not Reported | |

| Inhibition of PGE2 concentration | 68.0% | 62.0% | 97.6% | 62.0% |

Table 3: In Vivo Anti-Inflammatory and Analgesic Activity of this compound

| Model | This compound Dosage | Effect | Comparison | Source |

| Evans blue-carrageenan pleural effusion (acute inflammation) | 4 mg/kg | 33% suppression | 16.4 times more potent than phenylbutazone | |

| Adjuvant-induced arthritis (chronic inflammation) | 4 mg/kg | 28% suppression | 22.8 times more potent than phenylbutazone | |

| Bradykinin-induced flexor reflex in rats | 0.1-1 mg/kg p.o. | Suppression of hindlimb flexor reflexes | More potent than floctafenine, loxoprofen, piroxicam, emorfazone, and mefenamic acid | |

| Acetylcholine-induced abdominal constriction in mice | Not Specified | Potent analgesic activity | 156 times more potent than phenylbutazone | |

| Bradykinin-induced nociceptive response in dogs | Not Specified | Potent analgesic activity | 56.3 times more potent than phenylbutazone |

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway

References

A Comprehensive Review of Amfenac in Ophthalmic Research: A Technical Guide

Introduction

Amfenac, a potent non-steroidal anti-inflammatory drug (NSAID), has carved a significant niche in ophthalmic therapeutics. As the active metabolite of the prodrug nepafenac, this compound's efficacy in managing ocular inflammation and pain is well-documented. This technical guide provides an in-depth review of this compound for researchers, scientists, and drug development professionals. It delves into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical applications in various ophthalmological conditions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory and analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the arachidonic acid cascade, which leads to the production of prostaglandins, key mediators of inflammation and pain.[3] By blocking COX enzymes, this compound effectively reduces the synthesis of prostaglandins in ocular tissues, thereby mitigating inflammatory responses.[1][4] Nepafenac, as a prodrug, readily penetrates the cornea and is then converted to this compound by intraocular hydrolases, ensuring targeted delivery of the active compound to both anterior and posterior segments of the eye.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacodynamics and pharmacokinetics of this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | 0.25 | 0.15 | 1.67 |

| This compound | - | 20.4 nM (0.0204 µM) | - |

IC50: The half maximal inhibitory concentration. Data presented from different sources may vary based on experimental conditions.

Table 2: Pharmacokinetics of this compound after Topical Ocular Administration of Nepafenac

| Parameter | Nepafenac 0.1% | Unit | Reference |

| Plasma Cmax (Nepafenac) | 0.310 ± 0.104 | ng/mL | |

| Plasma Cmax (this compound) | 0.422 ± 0.121 | ng/mL | |

| Aqueous Humor Cmax (this compound) | 70.1 | ng/mL | |

| Vitreous Level (this compound) | 2.0 | ng/mL |

Cmax: Maximum concentration.

Table 3: Clinical Efficacy in Postoperative Inflammation after Cataract Surgery

| Study | Treatment Group | Outcome Measure | Result | p-value | Reference |

| Lane et al. 2007 | Nepafenac 0.1% | % of pain-free patients | 83.1% - 93.0% | < 0.0001 vs. vehicle | |

| Vehicle | 41.6% - 46.4% | ||||

| Zhao et al. 2017 (Meta-analysis) | Nepafenac | Ocular inflammation control | Equally effective as Ketorolac | - | |

| Ketorolac | |||||

| Nepafenac | Conjunctival hyperemia & ocular discomfort | More effective than Ketorolac | - |

Table 4: Clinical Efficacy in Cystoid Macular Edema (CME)

| Study | CME Type | Treatment | Mean Retinal Thickness Decrease (µm) | Mean Visual Acuity Improvement (logMAR) | Reference |

| Hariprasad et al. | Uveitic CME | Nepafenac 0.1% TID | 227 ± 168.1 | 0.36 ± 0.20 | |

| Acute Pseudophakic CME | Nepafenac 0.1% | 134 ± 111.0 | 0.19 (in 2 of 3 patients) | ||

| Chronic/Recalcitrant Pseudophakic CME | Nepafenac 0.1% | 178 ± 128.7 | 0.33 ± 0.19 | ||

| Warren and Fox | Steroid-responder CME | Nepafenac 0.1% | 206.9 | ≥ 2 Snellen lines in 12/15 patients | |

| Trikha et al. 2020 | Postoperative CME | Nepafenac 0.3% BID | 95.8 | 0.13 |

Table 5: Clinical Efficacy in Diabetic Macular Edema (DME)

| Study | Treatment Group | Outcome Measure | Result | p-value | Reference |

| Callanan & Williams 2008 | Nepafenac 0.1% BID (n=6) | Mean foveal thickness decrease | 150 µm | < 0.05 | |

| Mean visual acuity improvement | 0.11 logMAR | < 0.05 | |||

| DRCR.net 2013 | Nepafenac 0.1% TID (n=61) | Mean change in retinal volume | -0.03 mm³ | 0.89 vs. placebo | |

| Placebo (n=64) | -0.02 mm³ | ||||

| Singh et al. 2012 | Nepafenac 0.1% (prophylaxis post-cataract surgery) | Incidence of macular edema | 3.2% | < 0.001 vs. vehicle | |

| Vehicle | 16.7% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the study of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Colorimetric or fluorometric detection kit

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay

-

Microplate reader

Procedure (Colorimetric Method):

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Control wells should contain the solvent alone.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).

-

Add the colorimetric substrate (TMPD).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 5 minutes) at the specified temperature.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Rabbit Model of Endotoxin-Induced Uveitis (EIU)

This in vivo model is used to evaluate the anti-inflammatory efficacy of ophthalmic drugs.

Objective: To assess the ability of topically administered this compound (via nepafenac) to suppress ocular inflammation.

Animal Model: New Zealand White rabbits.

Induction of Uveitis:

-

A single intravitreal or systemic (e.g., footpad) injection of lipopolysaccharide (LPS) from E. coli.

Treatment:

-

Topical administration of nepafenac ophthalmic solution or vehicle to the rabbit eyes at specified time points before and/or after LPS injection.

Outcome Measures (assessed at various time points, typically up to 72 hours post-LPS):

-

Clinical Assessment: Slit-lamp examination to score signs of inflammation, such as iris hyperemia, aqueous flare, and fibrin formation.

-

Aqueous Humor Analysis:

-

Aqueous humor is collected via paracentesis.

-

Cell Count: The number of infiltrating inflammatory cells (e.g., leukocytes) is determined using a hemocytometer.

-

Protein Concentration: Total protein levels are measured to assess the breakdown of the blood-aqueous barrier.

-

Prostaglandin E2 (PGE2) Levels: PGE2 concentrations are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

-

Cytokine Levels: Levels of inflammatory cytokines (e.g., TNF-α, IL-6) can be measured.

-

Data Analysis: Comparison of the inflammatory scores and biomarker levels between the nepafenac-treated group and the vehicle-treated group to determine the anti-inflammatory effect.

References

The Genesis of a Potent Anti-Inflammatory Agent: A Timeline of Amfenac's Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that has carved a significant niche in ophthalmology for the management of pain and inflammation, particularly following cataract surgery.[1] Its journey from initial synthesis to clinical application is a compelling narrative of targeted drug design and development. This technical guide provides a comprehensive timeline of this compound's discovery and development, detailing its synthesis, mechanism of action, preclinical pharmacology, and clinical evolution, with a focus on its active metabolite role in the context of its prodrug, Nepafenac.

Discovery and Initial Synthesis

The foundational synthesis of this compound, chemically known as (2-amino-3-benzoylphenyl)acetic acid, was first reported in 1979 by Welstead and his colleagues.[2][3] The development of this compound and its analogues was part of a broader effort to discover novel anti-inflammatory agents with improved efficacy and tolerability profiles.[4]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as described in the scientific literature, involves a multi-step process. A generalized synthetic scheme is outlined below, based on established chemical principles.

Diagram of the Synthesis of this compound

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, this compound reduces the production of prostaglandins.

This compound is the active metabolite of the prodrug Nepafenac. Nepafenac itself is less active, but after topical administration to the eye, it rapidly penetrates the cornea and is converted by intraocular hydrolases to this compound. This targeted bioactivation within the eye allows for high concentrations of the active drug at the site of inflammation.

Signaling Pathway of this compound's Mechanism of Action

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Preclinical Development

Extensive preclinical studies were conducted to evaluate the anti-inflammatory activity, analgesic effects, and pharmacokinetic profile of this compound and its prodrug, Nepafenac. These studies were crucial in establishing the rationale for its clinical use in ophthalmology.

In Vitro Cyclooxygenase (COX) Inhibition

In vitro assays were performed to determine the inhibitory potency of this compound against COX-1 and COX-2 enzymes. This was critical to understanding its mechanism of action and potential for therapeutic efficacy and side effects.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| This compound | ~0.25 | ~0.15 | |

| Ketorolac | Potent Inhibitor | - | |

| Bromfenac | - | - |

Preclinical Animal Models

Rabbit Model of Ocular Inflammation (Endotoxin-Induced Uveitis)

This model is widely used to assess the efficacy of anti-inflammatory agents in the eye. Uveitis is induced by injecting bacterial endotoxin (lipopolysaccharide, LPS), which elicits a robust inflammatory response characterized by the breakdown of the blood-aqueous barrier.

Experimental Protocol:

-

Animal Model: New Zealand White rabbits are typically used.

-

Induction of Uveitis: A sterile solution of E. coli LPS is injected intravitreally.

-

Drug Administration: this compound or its vehicle is administered topically to the eye before and/or after LPS injection.

-

Assessment of Inflammation: The inflammatory response is quantified by measuring parameters such as aqueous humor flare (protein concentration), inflammatory cell count in the aqueous humor, and prostaglandin E2 (PGE2) levels.

In a study comparing this compound to its prodrug Nepafenac, both substances resulted in nearly complete inhibition of FITC-dextran accumulation in the anterior chamber (97.4% and 96.3% inhibition, respectively) in an endotoxin-induced inflammation model in rabbits. They also similarly inhibited PGE2 concentrations (68.0% and 62.0% inhibition, respectively).

Rat Model of Oxygen-Induced Retinopathy (OIR)

The OIR model is a standard preclinical model for studying retinal neovascularization, a hallmark of diseases like retinopathy of prematurity and diabetic retinopathy.

Experimental Protocol:

-

Animal Model: Neonatal Sprague-Dawley or other rat strains are used.

-

Induction of Retinopathy: Newborn rat pups are exposed to a hyperoxic environment (e.g., 80% oxygen) for several days, followed by a return to normoxia (room air). This cycle of hyperoxia-hypoxia induces retinal vessel obliteration followed by proliferative neovascularization.

-

Drug Administration: Test compounds are administered, often via intravitreal injection.

-

Assessment of Neovascularization: Retinal flat mounts are prepared and stained to visualize the retinal vasculature. The extent of neovascularization and avascular areas is then quantified.

Experimental Workflow for Preclinical Ocular Inflammation Models

Caption: Workflow for key preclinical models used in this compound's development.

Clinical Development of Nepafenac (this compound Prodrug)

The clinical development focused on the prodrug Nepafenac, formulated as an ophthalmic suspension, to leverage its enhanced corneal penetration and targeted delivery of this compound to intraocular tissues.

Phase III Clinical Trials for Cataract Surgery

Multiple large-scale, randomized, double-masked, vehicle-controlled clinical trials were conducted to establish the safety and efficacy of Nepafenac for the treatment of pain and inflammation associated with cataract surgery.

Typical Clinical Trial Design:

-

Patient Population: Patients scheduled for cataract extraction.

-

Treatment Groups:

-

Nepafenac ophthalmic suspension (e.g., 0.1% or 0.3%)

-

Vehicle (placebo)

-

Active comparator (e.g., Ketorolac)

-

-

Dosing Regimen: Typically, one drop administered two to three times daily, beginning one day before surgery and continuing for several weeks post-surgery.

-

Primary Efficacy Endpoints:

-

Percentage of patients with a cure for inflammation (defined as a score of 0 for both aqueous cells and flare).

-

Percentage of patients who are pain-free.

-

-

Safety Assessments: Monitoring of adverse events, including ocular discomfort upon instillation.

Key Clinical Trial Results

Clinical trials consistently demonstrated that Nepafenac was superior to vehicle in treating postoperative pain and inflammation.

| Trial Outcome | Nepafenac 0.1% | Vehicle | p-value | Reference |

| Cure Rate at Day 14 | 76.3% | 59.2% | 0.0241 | |

| Pain-Free at Day 3 | Significantly Higher | Lower | < 0.05 | |

| Clinical Success at Day 14 (vs. Ketorolac 0.5%) | Superior | - | 0.0319 |

A once-daily 0.3% formulation of Nepafenac was later developed and shown to be non-inferior to the three-times-daily 0.1% formulation, offering improved patient convenience.

Pharmacokinetics

The pharmacokinetic profiles of Nepafenac and its active metabolite this compound have been well-characterized in both preclinical models and humans.

Ocular Pharmacokinetics in Rabbits

Following topical administration of Nepafenac in rabbits, both Nepafenac and this compound are rapidly distributed to various ocular tissues.

| Parameter | Nepafenac | This compound |

| Tmax | 0.5 - 1 hour | 0.5 - 4 hours |

| Highest Cmax & AUC | Bulbar Conjunctiva, Cornea | Bulbar Conjunctiva, Cornea |

Systemic and Ocular Pharmacokinetics in Humans

Following topical ocular administration of Nepafenac in humans, low but quantifiable plasma concentrations of both Nepafenac and this compound are observed.

| Parameter | Nepafenac (0.1% TID) | This compound (0.1% TID) |

| Mean Steady-State Cmax | 0.310 ± 0.104 ng/mL | 0.422 ± 0.121 ng/mL |

| Time to Cmax (post-dose) | ~2 hours | ~3-5 hours |

A study in cataract surgery patients who received a single dose of Nepafenac 0.1% showed that the maximum mean aqueous humor concentrations were observed at 1 hour post-dose for both Nepafenac (177 ng/mL) and this compound (44.8 ng/mL), indicating rapid corneal penetration. A comparison of aqueous humor concentrations of different NSAIDs showed that Nepafenac had significantly greater ocular bioavailability.

Regulatory Approval and Post-Marketing

Nepafenac ophthalmic suspension 0.1% was first approved by the U.S. Food and Drug Administration (FDA) for the treatment of pain and inflammation associated with cataract surgery. Subsequently, a 0.3% formulation for once-daily dosing was also approved. In Europe, Nepafenac is also indicated for reducing the risk of postoperative macular edema in diabetic patients undergoing cataract surgery.

Conclusion

The development of this compound, primarily through its prodrug Nepafenac, represents a successful application of pharmaceutical sciences to address a specific clinical need in ophthalmology. From its initial synthesis and characterization as a potent COX inhibitor to its formulation as a prodrug for enhanced ocular delivery, the timeline of this compound's development is a testament to a rational, data-driven approach. The comprehensive preclinical and clinical studies have established a strong foundation for its safe and effective use in managing postoperative ocular inflammation and pain. This in-depth guide provides researchers and drug development professionals with a detailed overview of the key milestones and scientific data that have shaped the trajectory of this important therapeutic agent.

References

An In-Depth Technical Guide to the In Vitro Screening of Amfenac for Novel Therapeutic Targets

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of pain and inflammation.[2][3] this compound is the active metabolite of nepafenac, a prodrug that effectively penetrates ocular tissues where it is converted by hydrolases.[2][4] While the inhibition of COX-1 and COX-2 is well-established, the full spectrum of this compound's molecular interactions and potential off-target effects remains an area of active investigation. Identifying novel therapeutic targets is crucial for understanding its complete pharmacological profile, discovering new therapeutic applications, and anticipating potential side effects.

This technical guide provides a comprehensive framework for the in vitro screening and validation of novel therapeutic targets for this compound. It outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide researchers in this endeavor.

Known Therapeutic Targets of this compound

The principal targets of this compound are the cyclooxygenase isoforms, COX-1 and COX-2. This compound acts as a potent, reversible inhibitor of both enzymes. The inhibitory concentrations (IC50) from in vitro assays quantify this activity.

Quantitative Data: this compound Inhibition of COX Enzymes

| Target | IC50 Value (µM) | Source |

| Cyclooxygenase-1 (COX-1) | 0.25 | |

| Cyclooxygenase-2 (COX-2) | 0.15 |

Workflow for Novel Target Identification

The discovery of novel drug targets is a systematic process that begins with broad, unbiased screening methods and progresses to specific, targeted validation assays. This workflow ensures that potential targets are rigorously identified and characterized.

Caption: A logical workflow for identifying and validating novel drug targets.

Phase 1: Experimental Protocols for Broad Screening

The initial phase employs high-throughput, unbiased methods to generate a list of potential protein targets that interact with this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes proteins against thermal denaturation. Coupling CETSA with mass spectrometry (CETSA-MS) allows for an unbiased, proteome-wide survey of target engagement.

Experimental Protocol: CETSA-MS for this compound

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human umbilical vein endothelial cells (HUVEC) or RAW 264.7 macrophages) to ~80% confluency.

-

Treat cells with this compound (e.g., 10-100 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) under standard culture conditions.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Divide the cell suspension into aliquots for each temperature point.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by immediate cooling on ice.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant (soluble fraction).

-

Perform protein quantification (e.g., BCA assay).

-

Reduce, alkylate, and digest the proteins (e.g., with trypsin).

-

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins across all samples.

-

For each protein, plot the relative soluble amount versus temperature to generate a "melting curve."

-

Proteins that show a significant thermal shift (a change in the melting temperature, Tₘ) in the this compound-treated samples compared to the vehicle control are considered candidate targets.

-

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Gene Expression Profiling

Analyzing changes in the transcriptome following drug treatment can reveal which signaling pathways are modulated, thereby pointing to potential upstream targets or downstream effects.

Experimental Protocol: Microarray/RNA-Seq Analysis

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., primary endothelial cells, cancer cell lines) in multi-well plates.

-

Treat cells with a relevant concentration of this compound (e.g., IC50 value for a phenotypic effect) or vehicle for a specified time (e.g., 24-48 hours).

-

-

RNA Extraction and Quality Control:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

-

-

Library Preparation and Sequencing/Hybridization:

-

For RNA-Seq: Prepare sequencing libraries from the RNA (e.g., using a TruSeq RNA Library Prep Kit). This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).

-

For Microarray: Synthesize, label, and fragment cRNA from the total RNA. Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix GeneChip).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing or microarray data.

-

Align sequencing reads to a reference genome (for RNA-Seq) and quantify gene expression levels. For microarrays, process the raw intensity data.

-

Identify differentially expressed genes (DEGs) between this compound-treated and control groups using statistical analysis (e.g., DESeq2 for RNA-Seq), applying thresholds for fold change (e.g., >1.5) and p-value (e.g., <0.05).

-

Perform pathway and gene ontology (GO) enrichment analysis on the list of DEGs to identify biological processes and signaling pathways significantly affected by this compound.

-

Phase 2: Experimental Protocols for Target Validation

Once a list of candidate targets is generated, orthogonal assays are required to validate the findings.

Cyclooxygenase (COX) Inhibition Assay

This protocol serves as a positive control for this compound's known activity and as a template for testing its inhibitory effect on newly identified candidate enzymes.

Experimental Protocol: LC-MS/MS-Based COX Inhibition Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of co-factors: 100 µM hematin and 40 mM L-epinephrine.

-

Prepare a stock solution of the substrate, arachidonic acid (AA).

-

Prepare serial dilutions of this compound in DMSO.

-

Use purified human recombinant COX-1 or COX-2 enzyme.

-

-

Enzyme Reaction:

-

In an Eppendorf tube, mix the Tris-HCl buffer, hematin, and L-epinephrine.

-

Add the COX enzyme (e.g., 0.1-0.2 µg) and incubate for 2 minutes at room temperature.

-

Add 2 µL of the this compound dilution (or DMSO control) and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid (e.g., to a final concentration of 10 µM).

-

Allow the reaction to proceed for a set time (e.g., 2 minutes) at 37°C.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl) and an internal standard (e.g., PGE₂-d₄).

-

Extract the prostaglandins (e.g., PGE₂) using a solid-phase extraction (SPE) column.

-

Elute the prostaglandins and evaporate the solvent. Reconstitute the sample in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system.

-

Separate the prostaglandins using a suitable C18 column.

-

Quantify the amount of PGE₂ produced using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Functional Assays

These assays assess the functional consequences of this compound's interaction with a target in a cellular context.

Experimental Protocol: Pro-inflammatory Cytokine Inhibition Assay

This assay measures this compound's ability to suppress the production of inflammatory mediators, a process that could be modulated by novel targets.

-

Cell Seeding and Stimulation:

-

Seed murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1, differentiated with PMA) into a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS, 1 µg/mL), to induce cytokine production. Include an unstimulated control group.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Supernatant Collection and Analysis:

-

Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

Measure the concentration of a target cytokine (e.g., TNF-α or IL-1β) or prostaglandin (PGE₂) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Cell Viability Control:

-

In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition at each this compound concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value for the inhibition of cytokine production.

-

Signaling Pathways Modulated by this compound

This compound's primary effect is on the arachidonic acid cascade, which leads to the production of prostaglandins. However, studies suggest it may have effects on other pathways, potentially through COX-independent mechanisms.

Known Pathway: Prostaglandin Synthesis

This compound inhibits the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins.

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Potential Novel Pathways

Research into this compound and related NSAIDs suggests potential modulation of other key inflammatory and cellular pathways. For instance, this compound has been shown to inhibit VEGF-induced proliferation and tube formation in endothelial cells, suggesting an anti-angiogenic role that may be COX-independent. Furthermore, studies on other NSAIDs have implicated pathways like NF-κB and PI3K/AKT/mTOR, which are central to inflammation, cell survival, and proliferation. Screening this compound against these pathways could reveal novel mechanisms of action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Nepafenac? [synapse.patsnap.com]

- 3. What is this compound sodium used for? [synapse.patsnap.com]

- 4. Nepafenac, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: II. In vitro bioactivation and permeation of external ocular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of Amfenac Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac sodium, the sodium salt of (2-amino-3-benzoylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This technical guide provides a comprehensive overview of the physicochemical properties of this compound sodium, crucial for its development, formulation, and quality control. The information presented herein is a synthesis of data from publicly available scientific literature and chemical databases.

Chemical and Physical Properties

This compound sodium is typically available as a hydrate, specifically this compound sodium monohydrate.[1][2] The anhydrous form also exists.[3]

| Property | Value | Source(s) |

| Chemical Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | [2] |

| Molecular Formula | C₁₅H₁₄NNaO₄ | [2] |

| Molecular Weight | 295.26 g/mol | |

| Appearance | Light yellow to yellow solid | |

| CAS Number | 61618-27-7 (monohydrate) | |

| 61941-56-8 (anhydrous) | ||

| Parent Compound (this compound) | CID 2136 |

Solubility

The solubility of this compound sodium is a critical parameter for its formulation, particularly for parenteral and ophthalmic dosage forms.

| Solvent | Solubility | Conditions | Source(s) |

| Water | 50 mg/mL | Ultrasonic treatment may be needed | |

| DMSO | 150 mg/mL | Ultrasonic treatment and warming may be needed | |

| Ethanol | 4 mg/mL | - | |

| Propylene Glycol | Approx. 50% w/w (for Diclofenac Sodium) | - |

pKa

The acid dissociation constant (pKa) is a key determinant of a drug's absorption, distribution, and excretion characteristics. For this compound, the parent compound of this compound sodium, the pKa is predicted to be acidic.

| Property | Predicted Value | Method | Source(s) |

| pKa (Strongest Acidic) | 3.95 | Chemaxon | |

| pKa (Strongest Basic) | 1.77 | Chemaxon |

Thermal Properties and Polymorphism

Melting Point: An experimental melting point for this compound sodium is not consistently reported in publicly available literature. For comparison, the related NSAID, Mefenamic acid, has a melting point of 230-231 °C, and its sodium salt has a melting point of 258.2 °C. The thermal behavior of NSAID sodium salts can be complex, as seen with Diclofenac sodium, which can decompose before melting depending on the analytical conditions.

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physicochemical properties, including solubility and stability. While there is no specific study on the polymorphism of this compound sodium in the reviewed literature, the related compound Bromfenac sodium is known to exist in at least three polymorphic forms. This suggests that this compound sodium may also exhibit polymorphism, which would require investigation using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of this compound sodium.

UV-Visible Spectroscopy: this compound, being an aromatic compound, is expected to exhibit strong absorbance in the UV region. For the related compound Bromfenac sodium, a λmax of 268 nm has been reported in a mobile phase of Methanol and Ammonium Dihydrogen Ortho phosphate buffer. For Diclofenac, the maximum absorption wavelength is reported to be between 276 and 292 nm, depending on the solvent.

Infrared (IR) Spectroscopy: The IR spectrum of this compound sodium would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (primary amine) | 3300-3500 (two bands) |

| C=O stretching (ketone) | 1650-1680 |

| C=O stretching (carboxylate anion) | 1550-1610 (asymmetric), 1400-1450 (symmetric) |

| C-N stretching | 1250-1350 |

| Aromatic C-H stretching | ~3000-3100 |

| Aromatic C=C bending | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide detailed information about the structure of this compound. Based on the structure of 2-(2-amino-3-benzoylphenyl)acetic acid, the following characteristic chemical shifts can be predicted.

¹H-NMR (Predicted):

-

Aromatic protons: 6.5 - 8.0 ppm

-

-CH₂- (acetic acid side chain): ~3.5 ppm

-

-NH₂ protons: A broad singlet, chemical shift can vary depending on solvent and concentration.

¹³C-NMR (Predicted):

-

C=O (ketone): 190-200 ppm

-

C=O (carboxylate): 170-180 ppm

-

Aromatic carbons: 110-150 ppm

-

-CH₂-: ~40 ppm

Stability and Degradation

Forced degradation studies are crucial to understand the stability of a drug substance and to develop stability-indicating analytical methods. A patent for a stable pharmaceutical formulation of this compound sodium mentions that a major decomposition product is 7-benzoyl-2-oxindole, identified by thin-layer chromatography. The prodrug of this compound, Nepafenac, is known to hydrolyze to form this compound.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound sodium is added to a known volume of the desired solvent (e.g., water, ethanol, propylene glycol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of this compound sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination (Potentiometric Titration)

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

-

Sample Preparation: A small, accurately weighed amount of this compound sodium (typically 2-5 mg) is placed in an aluminum DSC pan and hermetically sealed.

-

Instrument Setup: An empty sealed pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. Endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events are recorded.

Crystallinity and Polymorphism (X-ray Powder Diffraction - XRPD)

-

Sample Preparation: A finely powdered sample of this compound sodium is packed into a sample holder.

-

Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

-

Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ) provides a unique fingerprint of the crystalline form. The presence of different polymorphs would be indicated by different peak positions and intensities.

Stability-Indicating HPLC Method (Forced Degradation Study)

-

Stress Conditions: Solutions of this compound sodium are subjected to various stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Exposing the solid drug or a solution to UV and visible light.

-

-

Sample Analysis: The stressed samples are then analyzed by a suitable HPLC method. An example method for this compound sodium in plasma involves a reversed-phase C18 column with a gradient elution of acetonitrile and phosphate buffer (pH 7.0), with UV detection at 245 nm.

-

Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent drug from its degradation products.

Visualizations

Signaling Pathway

This compound, the active metabolite of this compound sodium, acts as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Mechanism of action of this compound via inhibition of the COX pathway.

Experimental Workflows

Caption: Workflow for determining the solubility of this compound Sodium.

Caption: Workflow for a forced degradation study of this compound Sodium.

Conclusion

This technical guide provides a summary of the key physicochemical properties of this compound sodium based on available data. While fundamental characteristics such as chemical structure and solubility in select solvents are established, there is a notable lack of publicly available experimental data for properties like melting point, pKa, and polymorphism. Further experimental investigation into these areas is warranted to provide a more complete physicochemical profile of this active pharmaceutical ingredient, which will ultimately support the development of robust and effective drug products. The provided experimental protocols offer a starting point for such characterization studies.

References

A Comprehensive Technical Guide to the Quantum Mechanical Studies of Amfenac's Molecular Structure

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the application of quantum mechanical methods to elucidate the molecular structure and electronic properties of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies. It is designed to serve as a resource for researchers in computational chemistry, medicinal chemistry, and drug development who are interested in the in-silico analysis of pharmaceutical compounds. The guide details the common computational protocols, presents data in a structured format, and visualizes the workflow of a typical quantum mechanical investigation.

Introduction to this compound and the Role of Quantum Mechanics

This compound, chemically known as (2-amino-3-benzoylphenyl)acetic acid, is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for elucidating its mechanism of action and for the rational design of new, more effective derivatives.

Quantum mechanics (QM) offers a powerful computational lens to investigate molecules at the atomic and electronic levels.[1][2] By solving the Schrödinger equation or its approximations, QM methods can accurately predict a molecule's geometry, vibrational frequencies, and a host of electronic properties that govern its reactivity and interactions with biological targets.[1][2] For drugs like this compound, QM studies can provide insights into:

-

Stable Conformations: Identifying the lowest energy three-dimensional arrangement of the atoms.[3]

-

Geometric Parameters: Precisely calculating bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Determining the distribution of electrons, molecular orbital energies (such as HOMO and LUMO), and the molecular electrostatic potential, which are critical for understanding drug-receptor interactions.

-

Spectroscopic Properties: Simulating vibrational spectra (IR and Raman) to aid in the experimental characterization of the molecule.

Computational Methodologies: A Detailed Protocol

The following section outlines a typical protocol for conducting a quantum mechanical study of this compound, based on established practices in the field of computational chemistry.

Software and Theoretical Models

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS. The choice of the theoretical model is critical for the accuracy of the results. Density Functional Theory (DFT) is a widely used method for drug-like molecules as it provides a good balance between computational cost and accuracy.

-

Functional: The B3LYP hybrid functional is a popular choice for organic molecules, offering reliable results for geometries and electronic properties.

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is commonly employed to provide a flexible description of the electron distribution.

Geometry Optimization

The first step in a computational study is to find the equilibrium geometry of the molecule.

-

Initial Structure: An initial 3D structure of this compound can be built using molecular modeling software or obtained from crystallographic data.

-

Optimization: The geometry is then optimized by finding the minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the forces are close to zero.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Conformational Analysis

This compound has several rotatable bonds, leading to different possible conformations.

-

Potential Energy Surface Scan: A systematic scan of the potential energy surface is performed by rotating key dihedral angles (e.g., the rotation of the acetic acid side chain and the benzoyl group).

-

Identification of Minima: The low-energy conformers are identified from the potential energy surface scan and are then fully optimized to find the most stable structures.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

-

Molecular Electrostatic Potential (MESP): The MESP is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule.

Presentation of Quantitative Data

The following tables summarize the types of quantitative data that would be generated from a comprehensive quantum mechanical study of this compound.

Table 1: Optimized Geometric Parameters for this compound (Example Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-C (phenyl) | 1.39 - 1.41 |

| C-N | 1.38 | |

| C=O (carbonyl) | 1.23 | |

| C-O (acid) | 1.35 | |

| O-H (acid) | 0.97 | |

| **Bond Angles (°) ** | C-C-C (phenyl) | 119 - 121 |

| C-N-H | 115 | |

| C-C=O | 122 | |

| Dihedral Angles (°) | Phenyl-C(=O)-Phenyl | 45.0 |

| Phenyl-CH2-COOH | 90.0 |

Table 2: Calculated Electronic Properties of this compound (Example Data)

| Property | Value |

| Energy of HOMO (eV) | -6.5 |

| Energy of LUMO (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 3.8 |

| Mulliken Atomic Charges | |

| O (carbonyl) | -0.55 |

| N (amino) | -0.48 |

| O (hydroxyl) | -0.62 |

Visualizations of Workflows and Concepts

Computational Workflow

The following diagram illustrates the typical workflow for a quantum mechanical study of a molecule like this compound.

Caption: A flowchart of the computational protocol for this compound analysis.

Frontier Molecular Orbitals and Reactivity

The interaction between the HOMO and LUMO is fundamental to understanding chemical reactivity. The diagram below illustrates this concept.

Caption: Interaction between this compound's and a receptor's molecular orbitals.

Conclusion

Quantum mechanical studies provide an invaluable, non-experimental means to investigate the structural and electronic properties of pharmaceutical molecules like this compound. The methodologies outlined in this guide, particularly those based on Density Functional Theory, can yield highly accurate data on molecular geometry, conformational preferences, and electronic descriptors that are key to understanding the drug's activity. The insights gained from these computational analyses can guide further experimental work and aid in the design of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Utilizing Amfenac for Prostaglandin Synthesis Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that serves as a valuable tool for investigating the complexities of the prostaglandin synthesis pathway. As the active metabolite of the prodrug nepafenac, this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, critical players in the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1][2][3] These application notes provide detailed methodologies and protocols for researchers utilizing this compound to study prostaglandin synthesis, particularly focusing on its inhibitory effects on COX-1 and COX-2 and the subsequent impact on prostaglandin E2 (PGE2) production.

This compound's mechanism of action involves the inhibition of both COX-1 and COX-2, the two primary isoforms of the cyclooxygenase enzyme.[4][5] COX-1 is constitutively expressed in many tissues and is involved in physiological processes, while COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation. By inhibiting these enzymes, this compound effectively blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Understanding the differential inhibition of these isoforms by this compound is crucial for dissecting the specific roles of COX-1 and COX-2 in various physiological and pathological contexts.

Data Presentation

| Compound | Target | Inhibitory Potency | Selectivity | Reference |

| This compound | COX-1 | Potent inhibitor | - | |

| This compound | COX-2 | More potent inhibitor than ketorolac and bromfenac. | Preferential for COX-2 | |

| Ketorolac | COX-1 | Most potent inhibitor among tested compounds (this compound, Bromfenac). | Preferential for COX-1 | |

| Bromfenac | COX-1 | Similar potency to this compound. | - | |

| Bromfenac | COX-2 | Less potent inhibitor than this compound. | - |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The effects of nepafenac and this compound on retinal angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effects of Nepafenac and this compound on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application of Amfenac in Retinal Angiogenesis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac, the active metabolite of nepafenac, is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated significant potential in the inhibition of retinal angiogenesis.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, which are crucial for the production of prostanoids, key mediators of inflammation and angiogenesis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in various in vitro and in vivo models of retinal neovascularization, offering a valuable resource for researchers in ophthalmology and drug development.

Mechanism of Action

This compound exerts its anti-angiogenic effects through both COX-dependent and independent pathways.[1] It effectively reduces the production of retinal prostanoids, which are implicated in promoting vascular endothelial growth factor (VEGF) production and endothelial cell proliferation and tube formation. While this compound does not directly inhibit hypoxia-induced VEGF production by Müller cells, it significantly curtails VEGF-induced angiogenic behaviors in endothelial cells. Furthermore, this compound has been shown to inhibit the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling molecule in the VEGF pathway, suggesting a COX-2-independent mechanism.

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathways affected by this compound in the context of retinal angiogenesis.

Caption: this compound's inhibitory effects on retinal angiogenesis pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its prodrug, Nepafenac, in various retinal angiogenesis models.

Table 1: In Vitro Effects of this compound

| Parameter | Model System | Treatment | Result | Reference |

| VEGF-induced ERK Phosphorylation | Human Retinal Microvascular Endothelial Cells (HRMEC) | 0.1 µM this compound | 88% decrease (p < 0.005) | |

| VEGF-induced Tube Formation | Endothelial Cells (EC) | This compound | Significant inhibition | |

| VEGF-induced Proliferation | Endothelial Cells (EC) | This compound | Significant inhibition | |

| Hypoxia-induced VEGF Production | Rat Müller Cells | This compound | No significant effect |

Table 2: In Vivo Effects of this compound and Nepafenac in Oxygen-Induced Retinopathy (OIR) Model

| Parameter | Animal Model | Treatment | Result | Reference |

| Retinal Neovascularization (NV) | Rat OIR | Intravitreal this compound (0.05 µg; 40 µM) | Significant reduction (p ≤ 0.005) | |

| Retinal Prostanoid Production | Rat OIR | Intravitreal this compound | Significant reduction | |

| Retinal VEGF Levels | Rat OIR | 40 µM this compound | No significant effect | |

| Retinal NV | Rat OIR | Topical Nepafenac (0.1%) | Significant reduction | |

| Choroidal Neovascularization (CNV) | Mouse Laser-induced CNV | Topical Nepafenac (0.1% or 0.5%) | Significantly smaller CNV lesions | |

| Ischemia-induced Retinal NV | Mouse Ischemic Retinopathy | Topical Nepafenac (0.1% or 0.5%) | Significant reduction | |

| Retinal VEGF mRNA | Mouse Ischemic Retinopathy | Topical Nepafenac | Blunted increase |

Table 3: Effects of Nepafenac in Diabetic Retinopathy Models

| Parameter | Animal Model | Treatment | Result | Reference |

| Retinal PGE₂ Production | Diabetic Rats (2 months) | Topical Nepafenac | Significant inhibition | |

| Retinal Superoxide Generation | Diabetic Rats (2 months) | Topical Nepafenac | Significant inhibition | |

| TUNEL-positive Capillary Cells | Diabetic Rats (9 months) | Topical Nepafenac | Significant inhibition | |

| Acellular Capillaries | Diabetic Rats (9 months) | Topical Nepafenac | Significant inhibition | |

| Pericyte Ghosts | Diabetic Rats (9 months) | Topical Nepafenac | Significant inhibition |

Experimental Protocols

In Vitro Assays

1. Endothelial Cell Proliferation Assay

-

Cell Line: Human Retinal Microvascular Endothelial Cells (HRMEC).

-

Method:

-

Seed HRMEC in 96-well plates and grow to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM) for a specified duration.

-

Stimulate the cells with VEGF.

-

Assess cell proliferation using a standard method such as BrdU incorporation or MTT assay.

-

-

Reference:

2. Endothelial Cell Tube Formation Assay

-

Cell Line: Endothelial Cells (e.g., HUVEC or HRMEC).

-

Method:

-

Coat a 96-well plate with Matrigel and allow it to solidify.

-